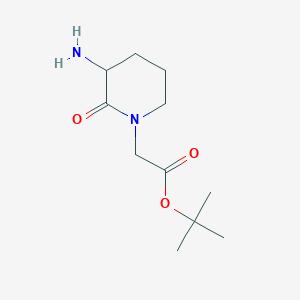

Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a chemical compound with the CAS Number: 2503202-01-3 . It has a molecular weight of 228.29 and its IUPAC name is this compound . It is typically in an oil form .

Synthesis Analysis

The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h8H,4-7,12H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 228.29 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Stereoselective Syntheses

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are structurally related to Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate, have been used in stereoselective syntheses. These compounds undergo reactions to yield cis and trans isomers with high selectivity, demonstrating their utility in the synthesis of complex molecules with defined stereochemistry (Boev et al., 2015).

Catalysis and Asymmetric Hydrogenation

Derivatives of this compound have been used in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. These ligands exhibit excellent enantioselectivities and high catalytic activities, proving essential for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Biomarker Analysis

In the field of clinical chemistry, the tert-butyldimethylsilyl derivatives of various metabolites have been analyzed by capillary gas chromatography. This method is significant for the diagnosis and monitoring of patients with certain types of tumors and inborn errors of metabolism, highlighting the role of tert-butyl derivatives in enhancing analytical methods (Muskiet et al., 1981).

NMR Tagging for Protein Research

O-tert-Butyltyrosine has been employed as an NMR tag in protein research. Its tert-butyl group provides a distinctive, easily detectable signal in NMR spectra, facilitating the study of high-molecular-weight systems and measurements of ligand binding affinities. This application underlines the importance of tert-butyl derivatives in bioanalytical techniques (Chen et al., 2015).

Synthesis of Unnatural Amino Acids

Tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives have been utilized in the synthesis of triazolylalanine analogues, a type of unnatural amino acid. These compounds are synthesized through click chemistry, expanding the toolkit for designing peptides and proteins with novel properties (Patil & Luzzio, 2017).

Propriétés

IUPAC Name |

tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h8H,4-7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYGHUSYSYHEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCC(C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2658367.png)

![(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2658369.png)

![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate](/img/structure/B2658371.png)

![6,6-Dimethyl-5-phenylmethoxycarbonyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2658373.png)

![Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2658374.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide](/img/structure/B2658375.png)

![6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2658378.png)

![2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide](/img/structure/B2658379.png)

![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2658380.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine](/img/structure/B2658384.png)

![N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide](/img/structure/B2658385.png)